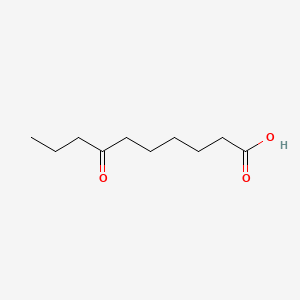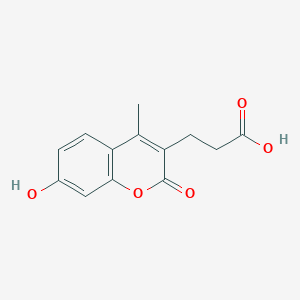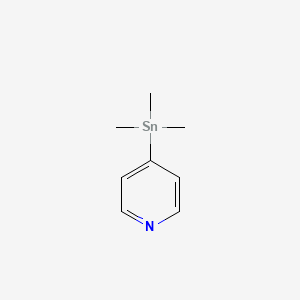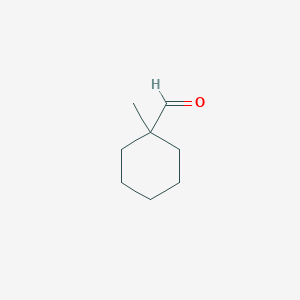
7-オキソデカン酸
概要
説明
7-Oxodecanoic acid is a medium-chain fatty acid with the molecular formula C10H18O3This compound is characterized by its hydrophobic nature, making it practically insoluble in water and relatively neutral in terms of pH .
科学的研究の応用
7-Oxodecanoic acid has several applications in scientific research:
作用機序
Target of Action
7-Oxodecanoic acid is a medium-chain fatty acid Medium-chain fatty acids like 7-oxodecanoic acid can cross the blood-brain barrier and be oxidized through mitochondrial β-oxidation . They have demonstrated beneficial effects on different brain diseases, such as traumatic brain injury, Alzheimer’s disease, drug-resistant epilepsy, diabetes, and cancer .
Mode of Action
It is known that medium-chain fatty acids can stimulate fatty acid synthesis . In a study with U87MG glioblastoma cells, decanoic acid (a medium-chain fatty acid) was found to influence cytosolic pathways by stimulating fatty acid synthesis .
Biochemical Pathways
7-Oxodecanoic acid, as a medium-chain fatty acid, is involved in several biochemical pathways. These include the citric acid cycle, Warburg effect, glutamine/glutamate metabolism, and ketone body metabolism . The addition of medium-chain fatty acids like 7-Oxodecanoic acid to U87MG cells influenced these pathways .
Pharmacokinetics
Medium-chain fatty acids are known to directly enter the portal vein from the intestinal tract as free acids , suggesting that they may have good bioavailability.
Result of Action
Medium-chain fatty acids like 7-oxodecanoic acid have been found to stimulate fatty acid synthesis , which could potentially influence the lipid profile of cells.
生化学分析
Biochemical Properties
7-Oxodecanoic acid plays a significant role in biochemical reactions, particularly in the oxidation of fatty acids. It is involved in the beta-oxidation pathway, where fatty acids are broken down in a stepwise fashion to produce acetyl-CoA . This process occurs in the mitochondria and involves several enzymes, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase . These enzymes facilitate the dehydrogenation, hydration, and further oxidation of 7-oxodecanoic acid, ultimately leading to the production of energy in the form of ATP.
Cellular Effects
7-Oxodecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to regulate the number and function of mitochondria in cells, potentially optimizing their performance . This regulation is crucial for maintaining cellular energy balance and supporting metabolic activities. Additionally, 7-oxodecanoic acid’s hydrophobic nature allows it to interact with cell membranes, affecting membrane fluidity and signaling pathways.
Molecular Mechanism
At the molecular level, 7-oxodecanoic acid exerts its effects through several mechanisms. It binds to specific enzymes involved in fatty acid oxidation, such as acyl-CoA dehydrogenase, and facilitates the dehydrogenation process . This binding interaction is essential for the subsequent steps in the beta-oxidation pathway. Furthermore, 7-oxodecanoic acid may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation . These molecular interactions highlight the compound’s role in energy production and metabolic homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-oxodecanoic acid can vary over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that 7-oxodecanoic acid is relatively stable under controlled conditions, but its degradation products may have different biochemical properties . Long-term exposure to 7-oxodecanoic acid in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and mitochondrial function . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 7-oxodecanoic acid in animal models vary with different dosages. At low doses, the compound may enhance mitochondrial function and support metabolic activities . At higher doses, 7-oxodecanoic acid can exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing harm. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
7-Oxodecanoic acid is involved in several metabolic pathways, including the beta-oxidation of fatty acids. This pathway involves the sequential dehydrogenation, hydration, and further oxidation of the fatty acid chain, ultimately producing acetyl-CoA . Enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase play key roles in these reactions . Additionally, 7-oxodecanoic acid may interact with cofactors like NAD+ and FAD, which are essential for the oxidation process . These interactions highlight the compound’s role in energy metabolism and its contribution to metabolic flux.
Transport and Distribution
The transport and distribution of 7-oxodecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse through cell membranes, but it may also interact with transport proteins such as carnitine acyltransferases . These proteins facilitate the transport of 7-oxodecanoic acid into mitochondria, where it undergoes beta-oxidation . The distribution of 7-oxodecanoic acid within tissues can influence its localization and accumulation, affecting its overall biochemical activity.
Subcellular Localization
7-Oxodecanoic acid is primarily localized within the mitochondria, where it participates in the beta-oxidation of fatty acids . The compound’s targeting to mitochondria is facilitated by specific signals and transport mechanisms that direct it to this organelle. Within the mitochondria, 7-oxodecanoic acid interacts with enzymes involved in fatty acid oxidation, contributing to energy production and metabolic regulation . The subcellular localization of 7-oxodecanoic acid is crucial for its biochemical function and its role in maintaining cellular energy balance.
準備方法
Synthetic Routes and Reaction Conditions: 7-Oxodecanoic acid can be synthesized through various methods. One common approach involves the hydrolysis of methyl 6-oxodecanoate. This process typically involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the oxidation of γ-decalactone using potassium superoxide in the presence of tetraethylammonium bromide and dimethylformamide .
Industrial Production Methods: In industrial settings, 7-oxodecanoic acid can be produced through the oxidation of decanoic acid derivatives. This process often involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 7-Oxodecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
類似化合物との比較
- 4-Oxooctanoic acid
- 4-Oxododecanoic acid
- Decanoic acid
Comparison: 7-Oxodecanoic acid is unique due to its specific position of the keto group on the seventh carbon atom. This structural feature distinguishes it from other similar compounds such as 4-oxooctanoic acid and 4-oxododecanoic acid, which have the keto group on the fourth carbon atom. The position of the keto group can significantly influence the compound’s reactivity and its interactions with biological systems .
特性
IUPAC Name |
7-oxodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-6-9(11)7-4-3-5-8-10(12)13/h2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWIUYOZBLWKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956801 | |
| Record name | 7-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35383-65-4 | |
| Record name | 7-Oxodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035383654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)






![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)
